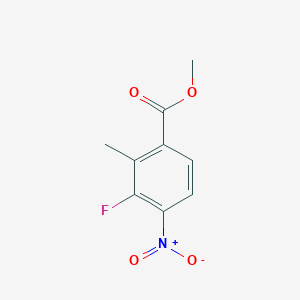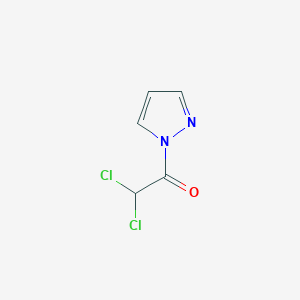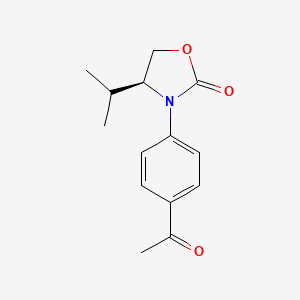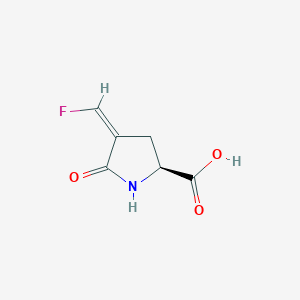
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoromethylene group attached to a pyrrolidine ring. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluoromethylation: Introduction of the fluoromethylene group is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Oxidation: The pyrrolidine ring is oxidized to introduce the ketone functionality at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学研究应用
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
作用机制
The mechanism of action of (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoromethylene group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid: Lacks the (S)-configuration.
5-Oxopyrrolidine-2-carboxylic acid: Lacks the fluoromethylene group.
Fluoromethylene derivatives: Compounds with similar fluorine-containing groups but different core structures.
Uniqueness
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluoromethylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
属性
分子式 |
C6H6FNO3 |
|---|---|
分子量 |
159.11 g/mol |
IUPAC 名称 |
(2S,4Z)-4-(fluoromethylidene)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO3/c7-2-3-1-4(6(10)11)8-5(3)9/h2,4H,1H2,(H,8,9)(H,10,11)/b3-2-/t4-/m0/s1 |
InChI 键 |
BKYZBGBJTOYQIX-SWOZAWMQSA-N |
手性 SMILES |
C\1[C@H](NC(=O)/C1=C\F)C(=O)O |
规范 SMILES |
C1C(NC(=O)C1=CF)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


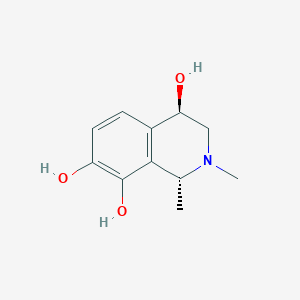
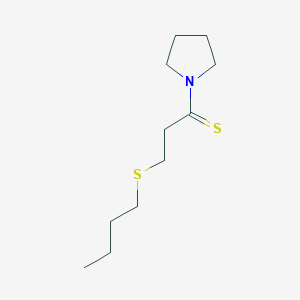
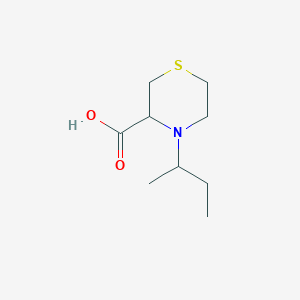
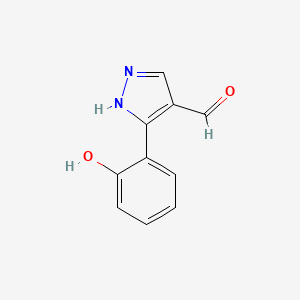
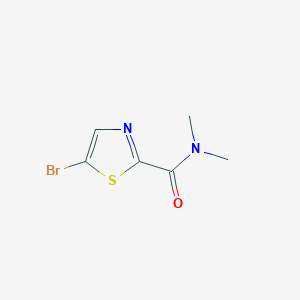

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)

![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
